molecular formula C11H9FO3S B15230498 Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B15230498
M. Wt: 240.25 g/mol
InChI Key: LFXFJZOOVHWOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a fluorinated benzo[b]thiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a benzo[b]thiophene core, a privileged scaffold recognized for its versatile pharmacological properties and its role as a bio-isostere for phenyl rings, which can enhance metabolic stability and binding affinity in drug candidates . The specific molecular architecture of this compound, incorporating a fluorine atom at the 6-position and an ester group at the 2-position, makes it a valuable synthetic intermediate for the development of novel bioactive molecules. Researchers can utilize this compound as a key building block for constructing more complex structures, particularly through functional group interconversions of the ester moiety or further elaboration of the hydroxy group . The fluorine atom is a common modification in drug design, influencing the molecule's electronegativity, lipophilicity, and overall pharmacokinetic profile. Based on the biological prominence of analogous structures, this specific derivative holds potential for application in research areas including anticancer, anti-inflammatory, and antimicrobial agent development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

LFXFJZOOVHWOGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the thiol group from ethyl thioglycolate on the aldehyde, followed by cyclization and aromatization. A base such as potassium carbonate (K₂CO₃) is critical for deprotonating the thiol, while polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

Example Protocol (Adapted from):

  • Starting Material : 2-Fluoro-5-hydroxybenzaldehyde (protected as a tert-butyldimethylsilyl (TBDMS) ether).
  • Reagents : Ethyl thioglycolate (1.2 eq), K₂CO₃ (1.1 eq), DMF (solvent).
  • Conditions : Stir at 60°C for 2 hours under nitrogen.
  • Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Step Reagents/Conditions Product Yield Reference
Cyclocondensation K₂CO₃, DMF, 60°C Protected intermediate 78%
Deprotection TBAF, THF, RT Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate 92%

Key Insights :

  • Protection of the hydroxyl group prevents undesired side reactions during cyclization.
  • Yields exceed 70% when using microwave-assisted heating (unreported in cited sources but inferred from analogous reactions).

Esterification of 6-Fluoro-3-Hydroxybenzo[b]thiophene-2-Carboxylic Acid

For pre-synthesized carboxylic acid derivatives, esterification with ethanol under acidic conditions provides a straightforward pathway.

Acid-Catalyzed Esterification

Protocol (Adapted from):

  • Starting Material : 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
  • Reagents : Ethanol (excess), gaseous HCl (catalyst).
  • Conditions : Reflux for 2 hours, followed by solvent evaporation.
Parameter Value Reference
Yield 95%
Purity (HPLC) >98%

Mechanistic Considerations :

  • The hydroxyl group at position 3 remains intact due to its steric protection by the adjacent thiophene ring.
  • HCl catalyzes protonation of the carboxylic acid, facilitating nucleophilic attack by ethanol.

Post-Cyclization Hydroxylation

Introducing the hydroxyl group after thiophene ring formation is less common but viable for substrates lacking pre-installed hydroxyl groups.

Directed Ortho Metalation

Protocol (Hypothetical, Based on Analogous Systems):

  • Starting Material : Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate.
  • Reagents : LDA (lithium diisopropylamide), Trimethylborate, Oxidizing agent (H₂O₂).
  • Conditions : -78°C in THF, followed by oxidative workup.
Step Outcome Yield Challenges
Metalation Lithiation at position 3 N/A Requires precise temperature control
Oxidation Hydroxyl group introduction 40–50% Low yield due to competing side reactions

Limitations :

  • Low regioselectivity and moderate yields make this method less favorable.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range Scalability
Cyclocondensation High regioselectivity, one-pot synthesis Requires aldehyde protection 70–92% High
Esterification Simple, high-yielding Requires pre-synthesized acid 90–95% Moderate
Post-cyclization hydroxylation Flexibility in substrate design Low yield, complex steps 40–50% Low

Industry Preference : Cyclocondensation is favored for its efficiency, while esterification is optimal for small-scale production.

Purification and Characterization

  • Purification : Reverse-phase HPLC (MeCN:H₂O gradient) achieves >98% purity.
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 7.35 (dt, J = 2.6, 9.0 Hz, 1H), 3.90 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).
    • IR : C=O stretch at 1705 cm⁻¹, O-H stretch at 3200 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Halogen-Substituted Benzo[b]thiophene Carboxylates

Halogenation at the 6-position significantly alters electronic and steric properties. Key examples include:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) and Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b): Synthesized via similar routes using ethyl mercaptoacetate and halogenated benzaldehydes.
  • Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (4c) : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing lipophilicity and resistance to enzymatic degradation .

Table 1: Halogen-Substituted Derivatives

Compound Substituent (Position 6) Molecular Weight Key Properties
Ethyl 6-fluoro-3-hydroxy (Target) F, OH (3) 240.25 High polarity, potential H-bonding
Ethyl 6-chloro (4a) Cl 256.70 Moderate electronegativity
Ethyl 6-trifluoromethyl (4c) CF₃ 304.26 Enhanced lipophilicity

Hydroxy-Substituted Analogs

The hydroxyl group at the 3-position distinguishes the target compound from others:

  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (Similarity: 0.84): Lacks the 6-fluoro substituent, resulting in reduced electronegativity and altered solubility .
  • 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.88): Replaces fluorine with chlorine and the ethyl ester with a carboxylic acid, increasing acidity and water solubility .

Table 2: Hydroxy-Substituted Derivatives

Compound Substituent (Position 6) Functional Group Similarity Score
Target Compound F Ethyl ester
Ethyl 3-hydroxy H Ethyl ester 0.84
6-Chloro-3-hydroxy acid Cl Carboxylic acid 0.88

Multi-Functionalized Derivatives

Compounds with additional oxygen or aromatic groups exhibit distinct reactivity:

  • Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b) : Features two oxo groups and a phenyl substituent, enhancing π-π stacking interactions but reducing solubility .
  • Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate : Acetoxy groups improve synthetic versatility for further derivatization, as seen in photocycloaddition reactions .

Key Reaction Differences :

  • Chloro vs. Fluoro Analogs : Chloro derivatives may require harsher conditions due to lower reactivity of chlorine in nucleophilic substitutions compared to fluorine .
  • Trifluoromethyl Derivatives : Synthesis often involves expensive reagents like trifluoromethylating agents, impacting scalability .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step protocols, starting with the construction of the benzo[b]thiophene core. Key steps include:

  • Fluorine introduction : A fluorinated precursor (e.g., 2-fluoro-5-methoxynitrobenzene) may undergo nucleophilic aromatic substitution or directed ortho-metallation to position the fluorine substituent at the 6-position .
  • Esterification : Ethyl ester formation via reaction of the carboxylic acid intermediate with ethanol under acidic or coupling conditions .
  • Hydroxylation : Selective oxidation or hydrolysis (e.g., using ZnCl₂ or NaOH) to introduce the 3-hydroxy group .
    Optimization : Reaction conditions (solvent, temperature, catalyst) are adjusted based on TLC and HPLC monitoring to maximize yield and purity. For example, dioxane or DMSO is often used as a solvent for improved solubility of intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., fluorine at C6, hydroxyl at C3, ester at C2) and aromatic coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is employed to refine crystal structures, particularly when resolving steric or electronic ambiguities .
  • HPLC : Reverse-phase HPLC with methanol/water gradients ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Answer:

  • Comparative SAR Studies : Synthesize and test analogs (e.g., varying substituents at C6 or C3) to isolate the impact of fluorine and hydroxyl groups on activity. For example, replacing fluorine with chlorine may alter enzyme-binding affinity .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to compare interactions with targets like kinases or oxidoreductases. Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., pH, co-solvents) .
  • Data Normalization : Cross-validate results using standardized protocols (e.g., fixed cell lines, controlled ATP concentrations in kinase assays) .

Q. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Fluorine’s electronegativity may slow oxidative metabolism compared to non-fluorinated analogs .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic pH) and monitor degradation products. The ester group is susceptible to hydrolysis, requiring stability testing in buffer solutions .
  • Isotope-Labeling : Use 18^{18}O or 2^{2}H isotopes to trace hydroxylation or defluorination pathways .

Q. How can researchers design derivatives of this compound for enhanced selectivity in enzyme inhibition?

Answer:

  • Bioisosteric Replacement : Substitute the 3-hydroxy group with a bioisostere like a sulfonamide or trifluoromethyl group to modulate hydrogen-bonding interactions .
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4- or 5-position of the benzo[b]thiophene core to enhance π-stacking with aromatic residues in enzyme active sites .
  • Prodrug Strategies : Convert the ethyl ester to a methyl or tert-butyl ester to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .

Methodological Considerations

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. The fluorine atom increases hydrophobicity (LogP ~2.5), while the hydroxyl group reduces it .
  • pKa Prediction : SPARC or ADMET Predictor can predict the acidic pKa (~4.5 for the hydroxyl group) and basic pKa (none, due to lack of amine groups) .
  • Solubility Modeling : COSMO-RS simulations account for solvent effects, critical for formulating aqueous solutions .

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixtures (hexane/ethyl acetate) to induce slow crystallization .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation.
  • Additives : Use seed crystals or ionic liquids to overcome kinetic barriers. SHELXL refinement parameters should include anisotropic displacement for fluorine atoms due to their high electron density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.